molecular formula C23H30N4O2 B2510476 (4-(Dimethylamino)phenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2320463-67-8

(4-(Dimethylamino)phenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2510476
CAS RN: 2320463-67-8
M. Wt: 394.519
InChI Key: QDUGKQHCLZSUTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions. Unfortunately, without specific information about this compound, I can’t provide a detailed synthesis analysis .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions and the conditions under which they occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Properties

The compound has shown promise in inhibiting cancer cell growth. In a study by Kairytė et al., pyrrolidinone derivatives containing the 4-dimethylaminophenyl-5-oxopyrrolidine scaffold were synthesized . Notably, compound 5k exhibited significant cytotoxicity against both human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. It selectively targeted MDA-MB-231 cells, disrupting colony growth and viability.

Antiviral Activity

While not extensively studied, some compounds with similar structural features have demonstrated antiviral properties . Further exploration is warranted to understand their potential in combating viral infections.

Catalyst Synthesis

The compound has relevance in catalyst synthesis. For instance, it can be involved in the preparation of 3-methyl-4-(1-phenylethylidene)-isoxazole-5(4H)-one . Catalysts play a crucial role in chemical transformations, and this application highlights the compound’s versatility.

Antioxidant Assays

Chalcones containing the 4-dimethylaminophenyl moiety as ring-B have exhibited strong antioxidant activity . While this specific compound’s antioxidant properties need further investigation, its structure suggests potential in this area.

Clonogenic Assays

Selected pyrrolidone derivatives, including compound 5k, showed high activity in clonogenic assays . These assays assess the ability of cells to form colonies, providing insights into their growth and survival.

Spheroid Growth Inhibition

Compound 3d effectively inhibited the growth of Panc-1 spheroids and reduced MDA-MB-231 spheroid viability . Spheroids mimic tumor microenvironments, making this finding relevant for cancer research.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve further studies to understand the compound better, potential applications, or modifications to improve its properties .

properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-26(2)20-9-7-18(8-10-20)23(28)27-13-11-17(12-14-27)16-29-22-15-19-5-3-4-6-21(19)24-25-22/h7-10,15,17H,3-6,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUGKQHCLZSUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Dimethylamino)phenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

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